N-((4-(difluoromethoxy)phenyl)carbamothioyl)thiophene-2-carboxamide
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Overview
Description
N-((4-(difluoromethoxy)phenyl)carbamothioyl)thiophene-2-carboxamide is a synthetic compound with the molecular formula C13H10F2N2O2S2 and a molecular weight of 328.35 g/mol. This compound has garnered attention in various fields of research and industry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(difluoromethoxy)phenyl)carbamothioyl)thiophene-2-carboxamide typically involves the reaction of 4-(difluoromethoxy)aniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting intermediate is then treated with thiophosgene to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((4-(difluoromethoxy)phenyl)carbamothioyl)thiophene-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the carbonyl and thiocarbonyl groups.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
N-((4-(difluoromethoxy)phenyl)carbamothioyl)thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-((4-(difluoromethoxy)phenyl)carbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to proteins and enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant properties . Additionally, its interaction with cellular receptors may trigger signaling pathways that result in anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzo[b]thiophene-2-carboxamide derivatives: These compounds have been studied for their STING-agonistic activity and potential therapeutic applications.
Uniqueness
N-((4-(difluoromethoxy)phenyl)carbamothioyl)thiophene-2-carboxamide is unique due to the presence of the difluoromethoxy group, which enhances its biological activity and stability. This structural feature distinguishes it from other thiophene-2-carboxamide derivatives and contributes to its potential therapeutic applications.
Properties
IUPAC Name |
N-[[4-(difluoromethoxy)phenyl]carbamothioyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O2S2/c14-12(15)19-9-5-3-8(4-6-9)16-13(20)17-11(18)10-2-1-7-21-10/h1-7,12H,(H2,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHQWOYHCGDWON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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